![molecular formula C13H9NO B126096 5-(Naphthalen-2-yl)-1,3-oxazole CAS No. 143659-20-5](/img/structure/B126096.png)
5-(Naphthalen-2-yl)-1,3-oxazole
Overview
Description
5-(Naphthalen-2-yl)-1,3-oxazole is a chemical compound that belongs to the class of organic compounds known as phenylpyrroles . It contains a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of naphthalene-substituted aromatic esters, which could include 5-(Naphthalen-2-yl)-1,3-oxazole, has been achieved via Rh (III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process involves aryl imidates and oxa bicyclic alkenes .Molecular Structure Analysis
The molecular structure of 5-(Naphthalen-2-yl)-1,3-oxazole has been analyzed using density functional theory (DFT) and other computational methods . The optimized molecular structure of the compound is calculated using DFT B3LYP/6-311G (d,p) method .Chemical Reactions Analysis
Naphthalenes, including 5-(Naphthalen-2-yl)-1,3-oxazole, have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .Scientific Research Applications
Organic Synthesis
“5-(Naphthalen-2-yl)-1,3-oxazole” can be used in organic synthesis. For instance, it has been used in the synthesis of new biheterocyclic phosphonic α-amino esters . The compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction .
Crystallographic Studies
This compound has been studied using X-ray diffraction . The crystal structure of “5-(Naphthalen-2-yl)-1,3-oxazole” was determined by single-crystal X-ray diffraction . This compound crystallizes in the monoclinic system, space group P21/c .
Pharmacological Applications
Organophosphorus compounds, especially α-aminophosphonates and their ester derivatives present a great research focus due to their wide range of pharmacological applications . “5-(Naphthalen-2-yl)-1,3-oxazole” could potentially have similar applications.
Environmental Applications
α-Aminophosphonates and their ester derivatives have been found to have environmental applications . Given the structural similarity, “5-(Naphthalen-2-yl)-1,3-oxazole” could potentially be used in similar applications.
Fluorescent Probes
Naphthalimide-based compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents. “5-(Naphthalen-2-yl)-1,3-oxazole”, being a naphthalimide-based compound, could potentially be used as a fluorescent probe.
Biomolecule Detection
Naphthalimide-based compounds offer diverse applications in detecting ions and biomolecules. “5-(Naphthalen-2-yl)-1,3-oxazole” could potentially be used in the detection of ions and biomolecules.
Future Directions
Future research could focus on further exploring the synthetic utility of 2-naphthol, which is a key component of 5-(Naphthalen-2-yl)-1,3-oxazole, for the construction of diverse bioactive heterocyclic scaffolds . This could lead to the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
5-naphthalen-2-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCSVOKHFBQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460853 | |
Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-2-yl)-1,3-oxazole | |
CAS RN |
143659-20-5 | |
Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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